Equilin

Overview

Description

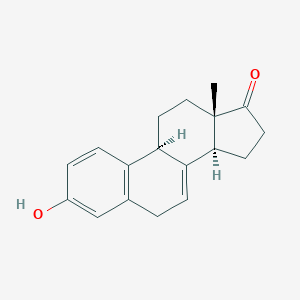

Equilin is a naturally occurring estrogen sex hormone found in horses and is a major component used in multi-estrogen drugs for hormone replacement therapy .

Synthesis Analysis

Equilin is synthesized in the microsomes of mare placenta . A direct synthesis of equilin from equilenin has been reported, involving the reduction of equilenin ethylene ketal with alkali metals in ammonia .Molecular Structure Analysis

The molecular formula of Equilin is C18H20O2 . It has a total of four double bonds in the A- and B-ring . The average mass is 268.350 Da and the monoisotopic mass is 268.146332 Da .Chemical Reactions Analysis

A combustion analysis of a 13.42-g sample of equilin (which contains only carbon, hydrogen, and oxygen) produces 39.61 g CO2 and 9.01 g H2O .Physical And Chemical Properties Analysis

Equilin has a density of 1.2±0.1 g/cm3, a boiling point of 459.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications

Environmental Monitoring

Equilin Detection in Water Resources: Equilin, being an estrogenic hormone, can contaminate natural water resources and is listed with a maximum contaminant level of 0.35 µg/L. Researchers have developed affinity recognition-based gravimetric nanosensors for the precise detection of Equilin in water systems. These sensors utilize Quartz Crystal Microbalance (QCM) technology modified with amino acids to detect Equilin through affinity interactions .

Medical Research

Impact on Monocyte-Endothelial Adhesion: In medical research, Equilin’s effects on monocyte-endothelial adhesion have been studied due to its relevance in atherosclerosis. Equilin, as part of conjugated equine estrogen, has been shown to increase the adhesion of monocytes to endothelial cells, which is a critical step in the onset of atherosclerosis. This is mediated through the activation of NF-κB signaling pathways .

Pharmaceutical Development

Estrogen-Replacement Therapy Analysis: Equilin is commonly found in estrogen-replacement therapies. Comparative studies have been conducted to assess the differential impacts of Equilin and other estrogens like 17β-estradiol on atherosclerosis risk. Such research is crucial for developing safer and more effective hormone replacement therapies .

Biochemical Sensing

Affinity-Recognition-Based Sensors: The development of biochemical sensors incorporating Equilin has been a significant area of research. The aforementioned QCM nanosensors are capable of detecting Equilin with high sensitivity and selectivity, which is essential for monitoring environmental pollutants and ensuring public health safety .

Endocrine Disruption Studies

Analysis of Estrogenic Endocrine Disrupting Chemicals (e-EDCs) Equilin is studied as part of a subgroup of endocrine disrupting chemicals that affect the action of female sex hormones. Understanding the behavior of Equilin in the environment and its interaction with biological systems is vital for assessing the risks and developing mitigation strategies for e-EDCs .

Computational Chemistry

Molecular Docking and Structural Analysis: The molecular structure of Equilin has been theoretically studied using computational chemistry methods such as hybrid B3LYP/6-31G*. This includes Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier orbital calculations, providing insights into the chemical properties and reactivity of Equilin .

Mechanism of Action

Target of Action

Equilin is an estrogenic steroid . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . They play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

Equilin interacts with its targets, the ERs, by entering the cells of responsive tissues where it binds to a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins . Equilin can be converted into the more potent estrogen 17β-dihydroequilin in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively .

Biochemical Pathways

Equilin influences several biochemical pathways. It plays a role in the development and maintenance of the female reproductive system, promoting the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals . Furthermore, equilin affects the release of pituitary gonadotropins .

Pharmacokinetics

In terms of plasma protein binding, Equilin is bound 26% to SHBG and 13% to albumin . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m² and 175 L/day/m², respectively . Equilin is present in conjugated estrogens in the form of equilin sulfate, which itself is inactive and acts as a prodrug of equilin via steroid sulfatase .

Result of Action

The molecular and cellular effects of Equilin’s action are significant. It increases the mRNA and protein expression of the adhesion molecules E-selectin and intercellular adhesion molecule-1 . Equilin treatment also increases the adherence of U937 monocytoid cells to human umbilical vein endothelial cells (HUVECs), decreases estrogen receptor (ER)β expression, and increases the expression of proteins involved in nuclear factor kappa-B (NF-κB) activation .

Safety and Hazards

Equilin may cause cancer and may damage fertility or the unborn child . It is recommended to avoid handling until all safety precautions have been read and understood .

Relevant Papers A study found that equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling . Another paper discusses the challenges in synthesizing equilin and its derivatives due to the presence of an unstable non-conjugated double bond .

properties

IUPAC Name |

(9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047433 | |

| Record name | Equilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estrogens enter the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins. Estrogens decrease the secretion of gonadotropin-releasing hormone by the hypothalamus, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. | |

| Record name | Equilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Equilin | |

CAS RN |

474-86-2 | |

| Record name | Equilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equilin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Equilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoestra-1,3,5(10),7-tetraen-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O86EX0J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

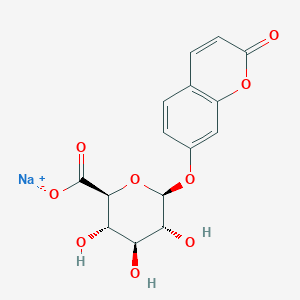

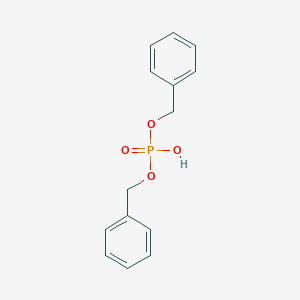

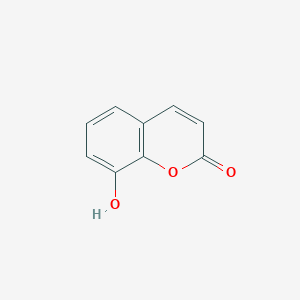

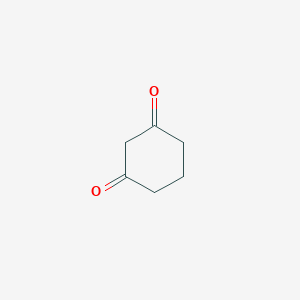

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)